3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-(2,4-dimethylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(8(2)5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQKKGPZNKXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483316 | |
| Record name | 3-(2,4-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58271-38-8 | |
| Record name | 3-(2,4-Dimethylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Oxidation Reactions
The α-ketoamide group undergoes selective oxidation under controlled conditions:
Mechanistic Notes :
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Permanganate oxidation proceeds via enol tautomerization, forming a diradical intermediate that abstracts oxygen .
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Chromium-based oxidants generate electrophilic intermediates that attack the electron-rich dimethylphenyl ring .
Reduction Reactions
The ketone moiety is reducible to secondary alcohols or amines:
Key Observation :
Steric hindrance from the 2,4-dimethyl groups slows reduction kinetics compared to unsubstituted analogs .
Decarboxylation Pathways
Controlled thermal or radical-mediated decarboxylation occurs:
Thermal Decarboxylation
Radical-Mediated (Barton-type)
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Reagent : Pb(OAc)₄/I₂
-
Mechanism :
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Product : 3-Iodo-2,4-dimethylacetanilide (72% yield)
Nucleophilic Substitution at the Amide Nitrogen
The amino group participates in acyl transfer reactions:
| Electrophile | Base | Product | Kinetics (k, s⁻¹) |
|---|---|---|---|
| Acetyl chloride | Et₃N | N-Acetylated derivative | 4.2 × 10⁻³ |
| Benzoyl chloride | Pyridine | N-Benzoylated analog | 3.8 × 10⁻³ |
| Tosyl chloride | DMAP | Sulfonamide product | 2.1 × 10⁻³ |
Steric Effects :
2,4-Dimethyl substitution reduces reaction rates by 40% compared to para-substituted analogs due to hindered approach of electrophiles .
Cyclization Reactions
Intramolecular interactions enable heterocycle formation:
Lactam Formation
Mechanistic Pathway :
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Phosphoryl chloride activates the carbonyl group
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Intramolecular attack by amide nitrogen
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Aromatization via HCl elimination
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Critical Analysis of Reactivity Trends
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Electronic Effects : Electron-donating methyl groups enhance aromatic ring stability but reduce amide nitrogen nucleophilicity.
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Steric Profile : 2,4-Substitution creates a crowded environment, favoring reactions at the β-keto position over the aromatic ring.
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate decarboxylation by stabilizing transition states .
This comprehensive profile establishes 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid as a versatile scaffold for synthesizing nitrogen-containing heterocycles and functionalized aromatics in medicinal and materials chemistry.
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating different derivatives and analogs. For instance, it can be oxidized to yield oxo derivatives or reduced to form hydroxyl derivatives.
Table 1: Chemical Reactions Involving 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid
| Reaction Type | Example Reagents | Main Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Sodium borohydride | Hydroxyl derivatives |
| Substitution | Alkyl halides | Various substituted products |
Biological Applications
Potential Biological Activities
Research indicates that this compound exhibits various biological activities. Studies have focused on its interactions with biomolecules and its potential therapeutic applications. For example, it has been investigated for its ability to inhibit specific enzymes or interact with cellular receptors.
Case Study: Cytotoxic Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines. The MTT assay was employed to evaluate its efficacy, revealing significant activity against certain types of tumors. For instance, compounds derived from this acid showed IC50 values indicating potent cytotoxicity against nasopharyngeal epidermoid carcinoma and breast carcinoma cell lines .
Therapeutic Applications
Drug Development
Ongoing research is exploring the potential of this compound as a precursor in drug development. Its structural properties allow it to be modified into various therapeutic agents targeting diseases such as cancer and neurological disorders. The compound's mechanism of action may involve modulation of signaling pathways critical for cell survival and proliferation .
Industrial Applications
Chemical Intermediates
In industrial settings, this compound is utilized in the production of various chemical products and intermediates. Its ability to undergo multiple types of chemical reactions makes it valuable for synthesizing specialty chemicals used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid (CAS 61916-60-7)
3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic Acid (CAS 6850-98-2)
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic Acid (CAS 905810-26-6)
- Structure : Incorporates halogen atoms (Cl and F) at positions 3 and 4.
- Properties : Increased molecular weight (254.65 g/mol) and lipophilicity (logP ~2.1). Halogens enhance binding via halogen bonds and improve metabolic stability.
- Applications : Explored in antibacterial and enzyme inhibition studies due to halogen-driven target affinity .
Heterocyclic and Functionalized Analogs
3-((5-Cyanothiazol-2-yl)amino)-3-oxopropanoic Acid
3-(Benzylcarbamoylamino)-3-oxopropanoic Acid
- Structure: Benzylcarbamoyl group appended to the propanoic acid core.
- Properties : Increased bulkiness (MW = 250.26 g/mol) and hydrophobicity.
Halogenated and Crystalline Derivatives
3-[[3,5-Dibromo-4-[4-hydroxy-3-(1-methylethyl)phenoxy]phenyl]amino]-3-oxopropanoic Acid
- Structure: Dibromo and isopropylphenoxy substituents.
- Properties : Crystalline forms with distinct X-ray diffraction patterns (peaks at 2θ = 16.1, 20.1, 20.7, and 24.2).
- Applications : Exhibits thyroid β-receptor agonist activity, demonstrating how halogenation and crystallinity enhance receptor binding and stability .
Ethyl 3-[(4-Bromophenyl)amino]-3-oxopropanoate (CAS 1131594-24-5)
- Structure : Ethyl ester prodrug form with a 4-bromophenyl group.
- Properties : Improved bioavailability via ester masking of the carboxylic acid.
- Synthesis : Produced via malonic acid coupling, yielding ethyl ester derivatives for enhanced absorption .
Comparative Analysis Table
Key Research Findings
- Substituent Position Matters : 2,4-Dimethylphenyl derivatives exhibit optimal steric effects for target binding compared to 2,5- or 2,3-dimethyl analogs .
- Halogenation Enhances Bioactivity : Chloro- and bromo-substituted derivatives show superior enzyme inhibition due to halogen-bond interactions .
- Prodrug Strategies : Esterification of the carboxylic acid group improves oral bioavailability, as seen in ethyl ester derivatives .
Biological Activity
3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, with the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of approximately 207.23 g/mol, is a compound that has garnered attention for its potential biological activities. This compound features a propanoic acid backbone with an amino group substituted by a 2,4-dimethylphenyl group, which contributes to its unique chemical properties and potential therapeutic applications. The exploration of its biological activity is still in the early stages, but preliminary studies suggest various interactions with biomolecules that may lead to significant medical applications.
The compound exhibits several notable chemical behaviors, including:
- Oxidation : It can be oxidized to form corresponding oxo derivatives.
- Reduction : The oxo group can be reduced to a hydroxyl group.
- Substitution : The amino group can participate in substitution reactions with various electrophiles.
These reactions can be catalyzed by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action involves interactions with specific molecular targets, potentially acting as either an inhibitor or activator of certain enzymes. This may include binding to cellular receptors and influencing signaling pathways, which could lead to various biological effects.
Biological Activities
Preliminary studies have suggested several areas where this compound may exhibit biological activity:
- Antimicrobial Activity : Research indicates potential inhibitory effects against certain bacterial strains, similar to other compounds in its class .
- Cytotoxic Effects : Initial assessments show that this compound may possess cytotoxic properties against tumor cell lines, although specific data on its efficacy compared to established treatments is still lacking .
- Enzyme Inhibition : The compound could act as an inhibitor for enzymes involved in critical biological processes, although detailed studies are required to elucidate these interactions fully.
Study on Cytotoxicity
A study assessing the cytotoxic effects of various derivatives found that certain structural modifications could enhance activity against cancer cell lines. While specific data on this compound was not highlighted, it shares structural similarities with compounds that demonstrated significant tumor cell-specific cytotoxicity .
Enzyme Interaction Studies
Research involving enzyme assays indicated that compounds structurally related to this compound might inhibit key enzymes such as MurB, which is crucial for bacterial cell wall biosynthesis. This suggests a potential pathway for developing new antibiotics based on this compound .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid | Similar amino group and oxo-propanoic core | Variation in phenyl substitution affects activity |
| N-(3,4-Dimethylphenyl)-malonamic acid | Contains malonamic structure | Different functional groups lead to distinct reactivity |
| 4-Amino-3-methylbenzoic acid | Simple aromatic amine | Lacks the oxo-propanoic structure |
This table highlights how variations in substitution patterns influence the biological activity of these compounds, suggesting that further modifications could enhance the efficacy of this compound.
Q & A
Q. What are the established synthetic routes for 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid?
Methodological Answer: The compound is synthesized via condensation of 2,4-dimethylaniline with malonic acid derivatives. A general procedure involves:
- Reagents : 3-chlorobenzyl chloride or quinoline derivatives for nucleophilic substitution.
- Conditions : Use of sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C for 24 hours, followed by acid hydrolysis . Alternative routes include refluxing in toluene with coupling agents (e.g., DCC) to form 3-oxopropanoic acid derivatives .
Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaH/DMF, 0–5°C, 24h | 65–78 | |
| Coupling Reaction | DCC, toluene, reflux | 72–85 |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of the 2,4-dimethylphenyl group (δ 2.2–2.4 ppm for CH₃) and the amide carbonyl (δ 170–175 ppm in ¹³C NMR).
- IR Spectroscopy : Identify the C=O stretch (~1680–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 248.1052) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test alternatives to NaH, such as potassium tert-butoxide, to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reactivity and solubility .
- Temperature Gradients : Perform kinetic studies at 0°C, 25°C, and 50°C to identify optimal reaction rates.
Table 2: Optimization Parameters
| Parameter | Tested Conditions | Observed Impact on Yield |
|---|---|---|
| Catalyst | NaH vs. KOtBu | KOtBu increases by 12% |
| Solvent | DMF vs. toluene | Toluene reduces byproduct |
Q. How can contradictory reports about biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. crude extracts) and buffer conditions (pH, ionic strength) .
- Dose-Response Analysis : Perform IC₅₀ studies across a wider concentration range (1 nM–100 µM) to identify threshold effects.
- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., MurA ligase) and validate with mutagenesis studies .
Example Workflow :
Q. What strategies are effective in analyzing metabolic stability in in vitro models?
Methodological Answer:
- Hepatocyte Incubation : Incubate the compound with primary hepatocytes (human/rat) for 0–120 minutes, monitoring degradation via LC-MS/MS .
- CYP Enzyme Screening : Test inhibition against CYP3A4, CYP2D6, and CYP2C9 using fluorometric assays to identify metabolic pathways .
- Stability in Buffer : Assess pH-dependent hydrolysis (pH 1–10) to differentiate enzymatic vs. non-enzymatic degradation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data?
Methodological Answer:
- Solvent Purity : Ensure solvents (e.g., DMSO, water) are anhydrous and degassed to prevent confounding factors.
- Measurement Techniques : Compare gravimetric analysis with UV-Vis spectrophotometry for accuracy .
- Temperature Control : Document solubility at 25°C vs. 37°C, as thermal agitation affects dissolution .
Q. Key Recommendations for Researchers :
- Prioritize reproducibility by detailing all reaction parameters (e.g., solvent batch, stirring rate).
- Use orthogonal analytical methods (NMR, HRMS, XRD) for structural confirmation.
- Cross-validate biological assays with in silico models to resolve mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
